PPADS
概要
説明
ピリドキサルリン酸-6-アゾフェニル-2',4'-ジスルホン酸は、選択的なプリン作動性P2X受容体拮抗薬です。 ウサギの輸精管におけるアデノシン三リン酸またはα、β-メチレン-アデノシン三リン酸によって誘導される収縮をブロックする能力で知られています 。 この化合物はP2X受容体に対して比較的選択的であり、他の受容体タイプでは最小限の活性を示します .
科学的研究の応用
Pyridoxalphosphate-6-azophenyl-2’,4’-disulphonic acid has a wide range of scientific research applications:
Chemistry: It is used as a tool to study purinergic signaling pathways and receptor interactions.
Medicine: Pyridoxalphosphate-6-azophenyl-2’,4’-disulphonic acid has potential therapeutic applications in conditions such as stroke, where it supports recovery by inhibiting P2 receptors.
Industry: The compound is used in the development of new pharmacological agents targeting P2X receptors.
作用機序
ピリドキサルリン酸-6-アゾフェニル-2',4'-ジスルホン酸は、P2X受容体における競合的拮抗薬として作用することで効果を発揮します。 この化合物は、これらの受容体のオルトステリック部位に結合し、アデノシン三リン酸がこれらの受容体を活性化することを防ぎます 。 この阻害は、チャネル活性化に必要なコンホメーション変化をブロックし、細胞外アデノシン三リン酸に対する細胞応答を調節します 。 この化合物の作用には、P2X1、P2X2、P2X3、P2X5、およびP2X7など、複数の受容体サブタイプが含まれます .
類似の化合物との比較
ピリドキサルリン酸-6-アゾフェニル-2',4'-ジスルホン酸は、以下のような他の類似の化合物と比較されます。
ピリドキサル-5'-リン酸-6-(2'-ナフチルアゾ-6'-ニトロ) 4',8'-ジスルホネート: この化合物は同様の構造を持っていますが、P2X1受容体ではより高い効力を示します.
Iso-PPADS: 同様の効力を持つが、可逆的ブロック特性を持つ誘導体.
KN-62: プリン作動性シグナル伝達研究で使用される別のP2受容体拮抗薬.
これらの化合物は構造的類似性を共有していますが、効力、選択性、受容体ブロックの可逆性において異なり、ピリドキサルリン酸-6-アゾフェニル-2',4'-ジスルホン酸の独特の特性を強調しています .
準備方法
ピリドキサルリン酸-6-アゾフェニル-2',4'-ジスルホン酸は、ピリドキサルリン酸誘導体を含む一連の化学反応によって合成されます。合成経路は、通常、ピリドキサルリン酸のジアゾ化、続いて適切な芳香族化合物とのカップリングによるアゾフェニル基の導入を伴います。 得られた化合物はその後スルホン化されてジスルホン酸基が導入されます 。 工業生産方法は、温度制御、pH調整、触媒の使用など、収率と純度を最大化する反応条件の最適化を含む場合があります .
化学反応の分析
ピリドキサルリン酸-6-アゾフェニル-2',4'-ジスルホン酸は、以下を含むさまざまな化学反応を受けます。
酸化: この化合物は特定の条件下で酸化されて、さまざまな酸化生成物を形成できます。
還元: 還元反応はアゾフェニル基を変性させる可能性があり、化合物の活性を変化させる可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のためのさまざまな求核剤が含まれます 。 これらの反応から形成される主要な生成物は、使用される特定の条件と試薬に依存しますが、生物学的活性を変化させた修飾されたピリドキサルリン酸誘導体を含む場合があります .
科学研究への応用
ピリドキサルリン酸-6-アゾフェニル-2',4'-ジスルホン酸は、幅広い科学研究用途があります。
類似化合物との比較
Pyridoxalphosphate-6-azophenyl-2’,4’-disulphonic acid is compared with other similar compounds, such as:
Pyridoxal-5’-phosphate-6-(2’-naphthylazo-6’-nitro) 4’,8’-disulfonate: This compound has a similar structure but exhibits higher potency at P2X1 receptors.
Iso-PPADS: A derivative with similar potency but reversible blockade properties.
KN-62: Another P2 receptor antagonist used in purinergic signaling research.
These compounds share structural similarities but differ in their potency, selectivity, and reversibility of receptor blockade, highlighting the unique properties of pyridoxalphosphate-6-azophenyl-2’,4’-disulphonic acid .
特性
IUPAC Name |
4-[[4-formyl-5-hydroxy-6-methyl-3-(phosphonooxymethyl)pyridin-2-yl]diazenyl]benzene-1,3-disulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N3O12PS2/c1-7-13(19)9(5-18)10(6-29-30(20,21)22)14(15-7)17-16-11-3-2-8(31(23,24)25)4-12(11)32(26,27)28/h2-5,19H,6H2,1H3,(H2,20,21,22)(H,23,24,25)(H,26,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFZSRRRZNXSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)N=NC2=C(C=C(C=C2)S(=O)(=O)O)S(=O)(=O)O)COP(=O)(O)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N3O12PS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401019090 | |
Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
511.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149017-66-3 | |
Record name | 4-[2-[4-Formyl-5-hydroxy-6-methyl-3-[(phosphonooxy)methyl]-2-pyridinyl]diazenyl]-1,3-benzenedisulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=149017-66-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149017663 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridoxal phosphate-6-azophenyl-2',4'-disulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401019090 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDOXAL PHOSPHATE-6-AZOPHENYL-2',4'-DISULFONIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6K2LJ9BJK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of PPADS?
A1: this compound acts as an antagonist at P2 purinergic receptors, a family of receptors activated by extracellular nucleotides like ATP and ADP [, , , ].
Q2: Does this compound exhibit selectivity for specific P2 receptor subtypes?
A2: While initially considered a selective P2X purinergic receptor antagonist, research has shown that this compound can also inhibit P2Y receptors [, , , , , ]. Its selectivity profile varies depending on the tissue and species studied.
Q3: How does this compound interact with P2 receptors at a molecular level?
A3: this compound binds to P2X receptors, blocking the binding site of ATP []. Studies utilizing cysteine substitutions within the human P2X1 receptor suggest that this compound interacts with residues Lys-70, Asp-170, Lys-190, and Lys-249, overlapping with the ATP binding site [].
Q4: What are the downstream effects of this compound-mediated P2 receptor antagonism?
A4: The downstream effects of this compound vary depending on the specific P2 receptor subtype and tissue involved. For example, this compound attenuates the reflex pressor response to static muscle contraction, likely by inhibiting P2X receptors on muscle afferents [, ]. In the vasculature, this compound can inhibit both vasoconstriction mediated by P2X receptors and vasodilation mediated by P2Y receptors [, ].
Q5: What is the molecular formula and weight of this compound?
A5: this compound has a molecular formula of C14H11N3O13P2S2 and a molecular weight of 575.4 g/mol.
Q6: Is there information available regarding the stability of this compound under various conditions?
A6: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer detailed information on its stability under various conditions.
Q7: How does the structure of this compound contribute to its activity on P2 receptors?
A7: Studies using this compound analogues with modifications to the pyridoxal phosphate group and the azophenyl ring have provided insights into its SAR [, ]. For instance, replacing the azophenyl group with a benzamido group significantly reduces its antagonistic potency at P2X receptors [].
Q8: What types of in vitro and in vivo models have been used to study the effects of this compound?
A8: Researchers have employed various in vitro models, including isolated tissues like the vas deferens, aorta, and taenia coli from different species like rabbits, rats, and guinea pigs, to investigate the pharmacological effects of this compound [, , , , , , , , , ]. In vivo studies have used rodent models of hypertension, liver fibrosis, and cerebral ischemia to explore the therapeutic potential of this compound [, , , ].
Q9: What are some key findings regarding the in vivo efficacy of this compound?
A9: In a rat model of liver fibrosis, this compound effectively blocked the development of cirrhosis induced by carbon tetrachloride or dimethylnitrosamine, primarily by inhibiting hepatic stellate cell proliferation []. Furthermore, this compound has shown neuroprotective effects in a rat model of focal cerebral ischemia, reducing infarct volume and improving functional recovery [].
Q10: What is known about the safety profile of this compound?
A10: The provided research papers primarily focus on the pharmacological effects of this compound and do not offer comprehensive information regarding its toxicity profile.
Q11: Has this compound been used to investigate the role of ATP in cell signaling?
A11: Yes, researchers have utilized this compound to study the role of ATP in cell signaling, particularly in the context of purinergic signaling. For example, studies have shown that this compound can inhibit ATP-induced increases in intracellular calcium in various cell types, including brown adipocytes and supraoptic neurons [, ].
Q12: Are there alternative compounds to this compound for studying P2 receptors?
A12: Yes, various other P2 receptor antagonists exist, each with its own selectivity profile and pharmacological properties. Some commonly used alternatives include suramin, reactive blue 2, NF023, and MRS2179. The choice of antagonist often depends on the specific research question and the P2 receptor subtypes under investigation [, , , , , , , , , , , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。